4-Amino-N-methylbenzenemethanesulfonamide 4-Amino-N-methylbenzenemethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 109903-35-7
VCID: VC21157842
InChI: InChI=1S/C8H12N2O2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3
SMILES: CNS(=O)(=O)CC1=CC=C(C=C1)N
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

4-Amino-N-methylbenzenemethanesulfonamide

CAS No.: 109903-35-7

Cat. No.: VC21157842

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-N-methylbenzenemethanesulfonamide - 109903-35-7

Specification

CAS No. 109903-35-7
Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name 1-(4-aminophenyl)-N-methylmethanesulfonamide
Standard InChI InChI=1S/C8H12N2O2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3
Standard InChI Key CIWNHTXCBHTWRV-UHFFFAOYSA-N
SMILES CNS(=O)(=O)CC1=CC=C(C=C1)N
Canonical SMILES CNS(=O)(=O)CC1=CC=C(C=C1)N

Introduction

Chemical Identity and Nomenclature

4-Amino-N-methylbenzenemethanesulfonamide is identified by several key parameters that define its chemical identity. The compound is registered under CAS number 109903-35-7 and has the molecular formula C₈H₁₂N₂O₂S . It is known by multiple synonyms in scientific literature and commercial contexts:

ParameterInformation
Primary Name4-Amino-N-methylbenzenemethanesulfonamide
CAS Number109903-35-7
Molecular FormulaC₈H₁₂N₂O₂S
Molecular Weight200.26 g/mol
EINECS600-932-3
InChIInChI=1S/C8H12N2O2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3
InChI KeyCIWNHTXCBHTWRV-UHFFFAOYSA-N
SMILESO=S(=O)(NC)CC1=CC=C(N)C=C1

Common Synonyms

The compound is referenced under numerous alternative names in scientific and industrial contexts:

  • 1-(4-Aminophenyl)-N-methylmethanesulfonamide

  • 4-Amino-N-methyl-alpha-toluenesulfonamide

  • 4-Amino-N-methylbenzylsulfonamide

  • 4-(((Methylamino)sulfonyl)methyl)aniline

  • Benzenemethanesulfonamide, 4-amino-N-methyl-

  • 4-Aminophenyl-N-methylmethane sulfonamide

Physical and Chemical Properties

Physical Properties

4-Amino-N-methylbenzenemethanesulfonamide demonstrates distinctive physical characteristics that influence its handling, storage, and applications:

PropertyValueMethod
AppearanceOff-white to yellowish crystalline powderVisual inspection
OdorCharacteristic amine-likeOrganoleptic
Density1.32±0.1 g/cm³Experimental/Predicted
Melting Point158-162°C (decomposition)Experimental
Boiling Point387.6±44.0°CPredicted
Flash Point188.2°CPredicted
Vapor Pressure3.25E-06 mmHg at 25°CCalculated
Refractive Index1.589Experimental
SolubilityMiscible with DMSO and methanol (slightly, requires heating); 2.8 g/L in water at 20°CExperimental
pKa11.50±0.40Predicted

These physical properties are crucial for understanding the compound's behavior under various conditions and for determining appropriate handling and storage protocols .

Structural Characteristics

The chemical structure of 4-Amino-N-methylbenzenemethanesulfonamide features several key functional groups that contribute to its chemical reactivity and biological activity:

  • An amino group (-NH₂) attached to a benzene ring at the para position

  • A methyl group (-CH₃) bound to a nitrogen atom in the sulfonamide moiety

  • A sulfonamide functional group (-SO₂NH-) connecting the benzene ring to the methyl group through a methylene bridge

The presence of these functional groups contributes to the compound's ability to participate in hydrogen bonding and influences its interactions in biological systems. The amino group provides a site for potential derivatization, while the sulfonamide group contributes to its antimicrobial properties, similar to other compounds in this class .

Synthesis and Production

The synthesis of 4-Amino-N-methylbenzenemethanesulfonamide typically involves several chemical reactions, although detailed synthesis protocols vary across manufacturing processes:

General Synthetic Routes

Standard methods for synthesizing sulfonamide compounds like 4-Amino-N-methylbenzenemethanesulfonamide often involve:

  • Reaction of a sulfonic acid or its derivatives with an amine in the presence of a coupling agent or catalyst

  • Strategic incorporation of the amino group at the para position of the benzene ring

  • Introduction of the methyl group to the nitrogen atom of the sulfonamide moiety

While specific industrial synthesis pathways are proprietary, the general approach involves careful control of reaction conditions to ensure high purity and yield of the final product.

Industrial Production Considerations

For industrial-scale production, several factors must be considered:

  • Temperature control during reaction stages to prevent decomposition

  • Purification processes to achieve pharmaceutical-grade purity (≥99.0%)

  • Testing protocols to ensure compliance with quality standards for impurities and residual solvents

  • Specialized equipment for handling moisture-sensitive reactions

Applications and Uses

4-Amino-N-methylbenzenemethanesulfonamide serves multiple functions across pharmaceutical and chemical industries:

Pharmaceutical Applications

The compound has significant value in pharmaceutical development:

  • Key intermediate in the synthesis of antihypertensive agents

  • Building block for antimicrobial drugs development

  • Precursor in the synthesis of sumatriptan, a medication used for migraine treatment

  • Component in research focused on novel antibacterial compounds

Its sulfonamide functional group contributes to antimicrobial activity through inhibition of bacterial growth by interfering with folic acid synthesis pathways in bacterial cells, similar to the mechanism of action observed in other sulfonamide antibiotics.

Chemical Catalysis

Beyond pharmaceutical applications, the compound demonstrates utility in chemical synthesis:

  • Effective catalyst in nucleophilic substitution reactions

  • Preferred reagent for high-temperature pharmaceutical processes requiring stable sulfonamide frameworks

  • Building block for the development of specialized chemical libraries for drug discovery

Research Applications

In research settings, 4-Amino-N-methylbenzenemethanesulfonamide serves as:

  • A model compound for studying sulfonamide chemistry

  • A precursor for synthesizing more complex molecules containing the sulfonamide moiety

  • A potential scaffold for developing enzyme inhibitors, particularly those targeting bacterial systems

Quality Standards and Specifications

For commercial and research applications, 4-Amino-N-methylbenzenemethanesulfonamide must meet rigorous quality standards:

ParameterSpecificationMethod
Purity (HPLC)≥99.0%High-Performance Liquid Chromatography
Water Content≤0.5%Karl Fischer Titration
Heavy Metals≤10 ppmVarious analytical methods
Residual SolventsMeets ICH Q3C Class 2 limitsGas Chromatography

These specifications ensure the compound's suitability for pharmaceutical applications and chemical processes requiring high-purity reagents .

ParameterClassification
Risk CodesR22 - Harmful if swallowed; R43 - May cause sensitization by skin contact
Safety Description36/37 - Wear suitable protective clothing and gloves
UN IDsUN 2811 6.1/PG 3
WGK Germany3 (Severe hazard to waters)
Hazard NoteIrritant
Hazard Class9
Packing GroupIII

These classifications indicate the compound should be handled with appropriate precautions to minimize exposure risks .

Related Compounds and Derivatives

Several compounds share structural similarities with 4-Amino-N-methylbenzenemethanesulfonamide or represent important derivatives:

Structural Analogs

CompoundRelationshipDistinguishing Features
4-Hydrazino-N-methylbenzenemethanesulfonamideDerivativeContains hydrazino group (-NHNH₂) instead of amino group
4-Amino-N-methylbenzeneethanesulfonamideHomologContains an additional methylene (-CH₂-) group in the chain
SulfamethoxazoleStructural relativeCommon sulfonamide antibiotic with different side groups

These related compounds exhibit varying biological activities and chemical properties, providing insights into structure-activity relationships within this class of molecules .

Important Derivatives

The amino group on 4-Amino-N-methylbenzenemethanesulfonamide provides a reactive site for creating derivatives through various chemical transformations:

  • Diazotization reactions to form diazonium salts

  • Acylation to produce amide derivatives

  • Reductive alkylation to introduce alkyl groups at the amino position

  • Conversion to hydrazino derivatives for further heterocyclic synthesis

These modifications can significantly alter the compound's physical properties and biological activity profile.

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